molecular formula C10H9NO B018371 6-Methoxyquinoline CAS No. 5263-87-6

6-Methoxyquinoline

Cat. No.: B018371
CAS No.: 5263-87-6
M. Wt: 159.18 g/mol
InChI Key: HFDLDPJYCIEXJP-UHFFFAOYSA-N
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Description

6-Methoxyquinoline is an organic compound with the molecular formula C10H9NO. It is a derivative of quinoline, where a methoxy group is substituted at the sixth position of the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

Target of Action

6-Methoxyquinoline, a compound with a quinoline ring system and a methoxy group attached to the sixth carbon atom , has been shown to have biological activities, including antioxidant, anti-inflammatory, and antitumor properties . It has been used as a precursor in the synthesis of fluorescent zinc and chlorine sensors, potent tubulin polymerization inhibitors, and inhibitors of bacterial DNA gyrase and topoisomerase .

Mode of Action

This compound complexes interact with their targets, inducing changes that lead to their biological effects. For instance, the copper complex of this compound (Cu6MQ) has been found to decrease cell proliferation and induce oxidative stress in A549 cells, a human lung carcinoma cell line . This oxidative stress reduces the GSH/GSSG ratio, leading to a redox imbalance .

Biochemical Pathways

The redox imbalance induced by Cu6MQ leads to oxidative DNA damage, as revealed by the Micronucleus test and the Comet assay . This damage results in a cell cycle arrest at the G2/M phase and induces apoptosis . The zinc complex of this compound (Zn6MQ) also decreases the GSH/GSSG ratio, but it induces an S phase arrest, which is related to an increased micronucleus frequency and the induction of necrosis .

Pharmacokinetics

The compound’s molecular weight (15918) and its physical properties, such as its boiling point (140-146 °C/15 mmHg) and density (115 g/mL at 20 °C), may influence its absorption, distribution, metabolism, and excretion .

Result of Action

The result of this compound’s action is the inhibition of cell proliferation and the induction of cell death through oxidative stress and DNA damage . In multicellular spheroids, the proportion of live/dead cells diminishes, and the spheroids cannot proliferate or invade .

Action Environment

For example, in multicellular spheroids, the IC50 values triple the monolayer model .

Safety and Hazards

6-Methoxyquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of 6-Methoxyquinoline research could involve further exploration of its antitumor effects and the mechanisms of toxic action . Additionally, its potential as a fluorescent zinc and chlorine sensor, as well as a potent tubulin polymerization inhibitor, could be investigated .

Biochemical Analysis

Biochemical Properties

6-Methoxyquinoline interacts with various enzymes, proteins, and other biomolecules. It is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors, potent tubulin polymerization inhibitors, and inhibitors of bacterial DNA gyrase and topoisomerase . The nature of these interactions is largely dependent on the specific biochemical reaction in which this compound is involved.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to induce oxidative damage in lung carcinoma cells, specifically the A549 cell line . This compound decreases cell proliferation and induces oxidative stress, which reduces the GSH/GSSG ratio .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For example, in the context of lung carcinoma, it has been found to induce oxidative DNA damage, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis . These effects are likely due to the compound’s interactions with biomolecules and its influence on gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in studies involving A549 cells, the IC50 values tripled in multicellular spheroids compared to the monolayer model . This suggests that the compound’s stability, degradation, and long-term effects on cellular function may vary depending on the specific experimental conditions.

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been suggested that the main metabolic pathway for its mutagenicity is 3,4-epoxidation by metabolic activation . This compound may also interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methoxyquinoline can be synthesized through several methods. One common approach involves the cyclization of o-aminobenzyl alcohols with ketones using transition metal catalysts such as iridium.

Industrial Production Methods: In industrial settings, this compound is often produced through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid. This method is favored for its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound N-oxide.

    Reduction: Reduction reactions can convert it to 6-methoxy-1,2,3,4-tetrahydroquinoline.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products:

Comparison with Similar Compounds

  • 6-Methylquinoline
  • 6-Methoxyquinoline N-oxide
  • 8-Methylquinoline
  • 4-Hydroxy-7-methoxyquinoline

Comparison: this compound is unique due to its methoxy group at the sixth position, which imparts distinct chemical properties and reactivity. Compared to 6-Methylquinoline, the methoxy group makes it more electron-rich, enhancing its reactivity in electrophilic substitution reactions. The N-oxide derivative is more polar and has different solubility properties, making it useful in different applications .

Properties

IUPAC Name

6-methoxyquinoline
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InChI

InChI=1S/C10H9NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3
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InChI Key

HFDLDPJYCIEXJP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=CC2=C(C=C1)N=CC=C2
Source PubChem
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Molecular Formula

C10H9NO
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DSSTOX Substance ID

DTXSID9063746
Record name Quinoline, 6-methoxy-
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Molecular Weight

159.18 g/mol
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Physical Description

Melting point = 26.5 deg C; [ChemIDplus] Clear dark red liquid; mp = 18-20 deg C; [Sigma-Aldrich MSDS], Colourless to pale yellow liquid; heavy sweet aroma
Record name 6-Methoxyquinoline
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Solubility

Very slightly soluble in water, Soluble (in ethanol)
Record name 6-Methoxyquinoline
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Density

1.151-1.154 (20º)
Record name 6-Methoxyquinoline
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Vapor Pressure

0.00323 [mmHg]
Record name 6-Methoxyquinoline
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CAS No.

5263-87-6
Record name 6-Methoxyquinoline
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Synthesis routes and methods I

Procedure details

3-cyano, 4-oxo, 6-methoxy dihydroquinoline was reacted with phosphorus oxychloride in acetonitrile at 85° C. for 5 hr to give 3-cyano, 4-chloro, 6-methoxy quinoline 97% purity by HPLC
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Synthesis routes and methods II

Procedure details

A mixture of p-methoxyaniline (24.6 g, 0.2 mol), ferrous sulfate (8.34 g, 0.03 mol), glycerol (73.6 g, 60 mL), p-nitrophenol (16.68 g, 0.12 mol), and concentrated sulfuric acid (10 mL) was heated gently to 70° C. Then a second portion of concentrated sulfuric acid (25 mL) was added dropwise to the reaction mixture and it was stirred at reflux for 8 hours. After cooling down to room temperature, the reaction mixture was basified to pH=5.5 with 15% aqueous sodium hydroxide solution in an ice bath. The resulting precipitate was filtered, dried and 16 g of 6-methoxy-quinoline was obtained as a yellow solid (50% yield).
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ferrous sulfate
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25 mL
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50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 6-Methoxyquinoline?

A1: this compound has a molecular formula of C10H9NO and a molecular weight of 175.19 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR have been used to confirm the structure of this compound and its derivatives. [, , , , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and has been used to analyze this compound and its metal complexes. [, , ]
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions and has been employed to study this compound's photophysical properties and its interaction with solvents. [, , , , , , ]
  • Fluorescence Spectroscopy: this compound exhibits fluorescence, and its fluorescence properties have been studied in various solvents and systems, including micelles. [, , , , ]

Q3: How does the fluorescence of this compound change with pH?

A3: this compound's fluorescence is pH-dependent, indicating that it acts as a stronger base in its lowest excited singlet state. This pH dependence allows for calculating the rates and equilibria of proton exchange in the excited state. []

Q4: How does this compound behave in micellar solutions?

A4: Studies in cationic alkyltrimethylammonium bromide (nTAB) micelle solutions reveal that this compound experiences a shift in its absorption and emission peaks compared to bulk solutions. This suggests the probe resides in a less polar environment, likely the aqueous interface or palisade layer of the micelle. []

Q5: How can 3-Fluoro-6-methoxyquinoline be synthesized?

A5: A two-step synthesis of 3-Fluoro-6-methoxyquinoline involves reacting p-Anisidine with 2-fluoromalonic acid in phosphorus oxychloride, followed by hydrogenolysis of the resulting 2,4-dichloro-3-fluoro-6-methoxyquinoline. []

Q6: Can this compound be ozonolyzed?

A6: Yes, this compound undergoes efficient ozonolysis in a Corning low flow reactor, achieving conversions of up to 73.5% with recycling. []

Q7: How is 4-Cyano-6-methoxyquinoline synthesized from Quinine?

A7: Refluxing Quininone oxime with phosphorus pentachloride in chloroform leads to Beckmann fragmentation, yielding 4-Cyano-6-methoxyquinoline. []

Q8: Can this compound act as a ligand in metal complex formation?

A8: Yes, this compound readily forms complexes with various transition metals, including Co(II), Cu(II), Ni(II), Zn(II), and Ag(I). These complexes have been characterized by X-ray diffraction, revealing diverse coordination geometries around the metal center. [, , ]

Q9: Does this compound exhibit antimalarial activity?

A9: While this compound itself has not been reported to have antimalarial activity, it serves as a key structural component in several antimalarial drugs, including Primaquine. Derivatives of this compound with modifications at positions 4 and 8 have shown promising antimalarial activity in various studies. [, , , , , , ]

Q10: How is this compound metabolized?

A10: Studies using microorganisms like Streptomyces rimosus have identified several metabolites of Primaquine, a this compound derivative. These metabolites include 8-(4-acetamido-1-methylbutylamino)-6-methoxyquinoline, 8-(3-carboxyl-1-methylpropylamino)-6-methoxyquinoline, and a dimeric metabolite. The metabolism of Primaquine by hamster liver fractions has also been investigated, highlighting the role of oxidative pathways. [, , , ]

Q11: Can this compound derivatives form methemoglobin?

A11: Yes, certain hydroxy analogues of Primaquine, a this compound derivative, have been shown to induce methemoglobin formation in human erythrocytes, especially in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. These compounds also decrease glutathione (GSH) levels in G6PD-deficient erythrocytes. []

Q12: Does this compound interact with cytochrome P450 enzymes?

A12: Studies on this compound metabolism by hamster liver microsomes suggest that its oxidative metabolism is not primarily mediated by the cytochrome P450 system. This conclusion is based on the observation that NADPH, a cofactor for cytochrome P450 enzymes, decreased this compound metabolism, while inhibitors of cytochrome P450 did not significantly affect the metabolic rate. []

Q13: Can this compound be used in fluorescent probes?

A13: Yes, this compound derivatives have been incorporated into fluorescent probes for detecting metal ions, specifically zinc. The fluorescence intensity of these probes changes upon binding to zinc, allowing for the visualization and monitoring of zinc ion concentrations in biological systems. [, ]

Q14: Can this compound derivatives be used for chloride sensing?

A14: Yes, this compound derivatives have been incorporated into polymeric films for chloride sensing applications. These films exhibit changes in fluorescence intensity upon binding to chloride, enabling chloride quantification. The hydrophilic nature of these films makes them suitable for detecting chloride in human sweat, offering potential for cystic fibrosis diagnosis. []

Q15: Have computational methods been applied to study this compound?

A15: Yes, computational chemistry has been employed to study this compound and its derivatives.

  • Molecular Modeling: Molecular modeling techniques have been used to investigate the conformation of substituted aryl quinolyl sulfones derived from this compound. []
  • Density Functional Theory (DFT): DFT calculations have been used to analyze the electronic structure, bonding, and spectroscopic properties of this compound N-oxide dihydrate. []
  • Hartree-Fock (HF) Method: The HF method, another quantum chemical approach, has also been used to calculate bond lengths and angles in this compound N-oxide dihydrate. []

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